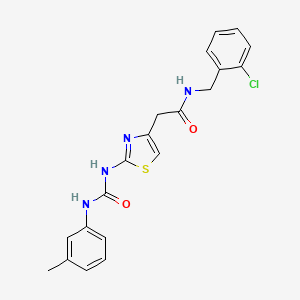
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAT is a small molecule that belongs to the family of thiazole compounds, which have been shown to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Activities
Urease Inhibition : Acetamide derivatives, including those related to the compound , have shown significant activity as urease inhibitors. This is important for potential therapeutic applications targeting diseases where urease plays a role (Gull et al., 2016).
Anticonvulsant Evaluation : Some derivatives of benzothiazole acetamide have been found to have notable anticonvulsant activity. This suggests potential applications in the treatment of seizure disorders (Nath et al., 2021).
Anticancer Activity : Derivatives of the compound have shown potential as anticancer agents. Studies have indicated effectiveness against various cancer cell lines, highlighting their potential in cancer therapy (Evren et al., 2019).
Antibacterial Agents : Novel derivatives of this compound have been synthesized and tested for antibacterial activity, showing effectiveness against a range of microorganisms. This suggests potential applications in treating bacterial infections (Bhoi et al., 2015).
Analgesic Activity : Some acetamide derivatives have shown potential analgesic activities, indicating their use in pain management (Kaplancıklı et al., 2012).
Photovoltaic Efficiency Modeling : Certain benzothiazolinone acetamide analogs have been studied for their potential application in dye-sensitized solar cells, indicating a use in renewable energy technology (Mary et al., 2020).
α-Glucosidase Inhibitory Activity : Some derivatives have shown α-glucosidase inhibitory activity, which could be useful in the treatment of diseases like diabetes (Koppireddi et al., 2014).
Antimicrobial Activity : Thiazole derivatives, including those related to the compound , have demonstrated significant antimicrobial activities, suggesting potential use in treating microbial infections (Saravanan et al., 2010).
Optoelectronic Properties : Thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated, indicating potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
Synthesis and Structural Characterization : The compound and its derivatives have been synthesized and characterized, providing valuable insights into their structural properties, which is crucial for understanding their biological activities (Saravanan et al., 2016).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-5-4-7-15(9-13)23-19(27)25-20-24-16(12-28-20)10-18(26)22-11-14-6-2-3-8-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSARHKCVHLAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

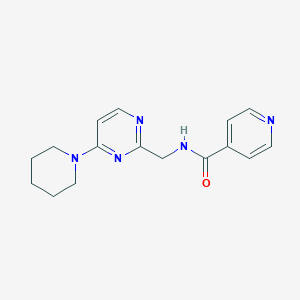
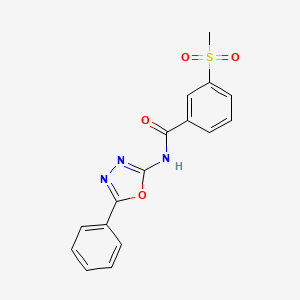
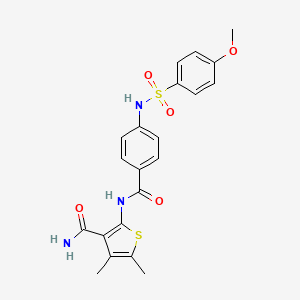
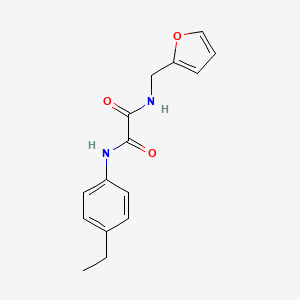

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
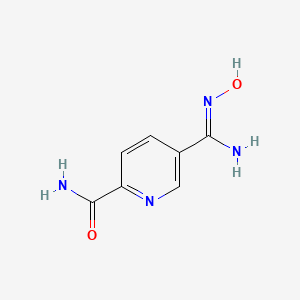
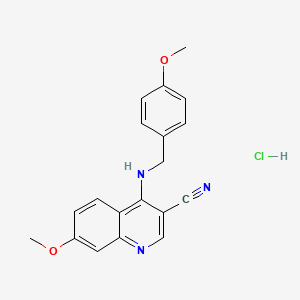

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)